Biochemical Potency: ATR-IN-9 vs. AZD6738 (Ceralasertib) in Isolated Enzyme Assays
ATR-IN-9 demonstrates a biochemical IC50 of 10 nM for ATR kinase inhibition . This potency is 10-fold lower than the 1 nM IC50 reported for the clinically advanced ATR inhibitor AZD6738 (Ceralasertib) in similar isolated enzyme assays [1]. While both are considered potent, this quantitative difference in biochemical target engagement represents a critical point of differentiation for research applications where precise control over the level of ATR inhibition is required.
| Evidence Dimension | Biochemical ATR Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 10 nM |
| Comparator Or Baseline | AZD6738 (Ceralasertib): 1 nM |
| Quantified Difference | ATR-IN-9 IC50 is 10-fold higher (10 nM vs 1 nM) |
| Conditions | Isolated enzyme biochemical assay (specific assay details not disclosed for ATR-IN-9; AZD6738 data from Journal of Medicinal Chemistry) |
Why This Matters
This quantitative difference in biochemical potency is crucial for scientists designing dose-response experiments or seeking a comparator with a distinct potency profile relative to clinical-stage ATR inhibitors.
- [1] Foote, K. M., et al. (2013). Discovery and characterization of AZD6738, a potent inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) kinase with activity as an anticancer agent. Journal of Medicinal Chemistry, 56(5), 2125-2138. View Source
